N-(3-phenylpropyl)furan-2-carboxamide
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Overview
Description
N-(3-phenylpropyl)furan-2-carboxamide: is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a 3-phenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-phenylpropylamine. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− under mild conditions . The reaction can be optimized using microwave-assisted synthesis, which significantly reduces the reaction time and improves yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-phenylpropyl)furan-2-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as furan-2-carboxylic acid.
Reduction: Reduced products like 3-phenylpropylamine derivatives.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The furan ring and carboxamide group play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Furan Carboxamides: Compounds like fenfuram, furcarbanil, and methfuroxam share structural similarities with N-(3-phenylpropyl)furan-2-carboxamide.
Furan Derivatives: Other furan derivatives with varying substituents on the furan ring.
Uniqueness
This compound stands out due to its unique combination of a furan ring and a 3-phenylpropyl chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NO2 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-(3-phenylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c16-14(13-9-5-11-17-13)15-10-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,11H,4,8,10H2,(H,15,16) |
InChI Key |
IISDEHQJVSTNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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